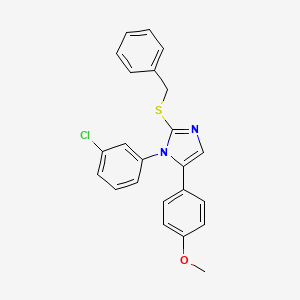

2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

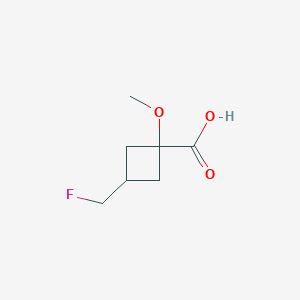

The compound “2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole” is an imidazole derivative. Imidazole is a heterocyclic aromatic organic compound. This particular derivative has several substituents: a benzylthio group, a 3-chlorophenyl group, and a 4-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The other groups (benzylthio, 3-chlorophenyl, 4-methoxyphenyl) would be attached to the imidazole ring at the 2, 1, and 5 positions respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the imidazole ring. For example, the presence of the methoxy group might make the compound more lipophilic, while the chlorophenyl group could potentially increase its reactivity .Scientific Research Applications

Corrosion Inhibition

A study focused on the corrosion inhibition efficacy of imidazole derivatives, including compounds with methoxyphenyl groups, for mild steel in acidic solutions. The research highlighted the synthesis of new imidazole derivatives using a microwave irradiation method, emphasizing safe reaction profiles, broad substrate scope, and excellent yields. The corrosion inhibition potential of these derivatives was explored through weight loss and electrochemical methods, revealing high efficiency up to 96% for certain derivatives. The study utilized various techniques like SEM, XPS, and XRD to study surface morphology, and DFT calculations were employed to support the observed inhibition efficiencies (Prashanth et al., 2021).

Antimicrobial Activity

Another area of application is the antimicrobial evaluation of imidazole derivatives. One research synthesized derivatives and tested them against bacterial strains like S. aureus, E.coli, and the fungal strain C. albicans. This study revealed significant antimicrobial activity at certain minimum inhibitory concentrations, showcasing the potential of these compounds in developing new antimicrobial agents (Khanage et al., 2020).

Optical and Electrochemical Studies

Imidazole derivatives have also been explored for their optical and electrochemical properties. Research into a benzimidazole derivative and its copolymer with ethylenedioxythiophene highlighted its application in electrochemical studies. The study focused on the synthesis of a novel monomer and its copolymers, examining their optical and electrochromic properties. This research opens avenues for utilizing these compounds in developing materials with lower oxidation potential, lower bandgap, and higher optical contrast for various applications (Soylemez et al., 2015).

Synthesis and Characterization

Further, the synthesis and characterization of benzimidazole derivatives have been studied, providing insights into the structural and spectroscopic properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of imidazole derivatives in various fields (Saral et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c1-27-21-12-10-18(11-13-21)22-15-25-23(28-16-17-6-3-2-4-7-17)26(22)20-9-5-8-19(24)14-20/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYVRNWWJAZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2971386.png)

![5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine](/img/structure/B2971387.png)